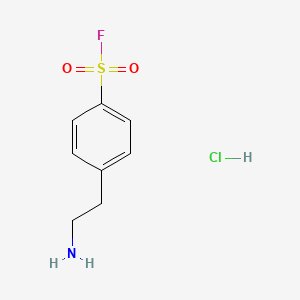

Fluorure de 4-(2-aminoéthyl)benzènesulfonyle chlorhydrate

Vue d'ensemble

Description

Il a une masse molaire de 239,69 g/mol et est connu pour sa capacité à inhiber les protéases telles que la chymotrypsine, la kallicréine, la plasmine, la thrombine et la trypsine . Le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure est plus stable à des valeurs de pH basses par rapport à d'autres inhibiteurs similaires .

Applications De Recherche Scientifique

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

AEBSF HCl is a broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . These enzymes play crucial roles in various biological processes, such as digestion, blood clotting, and immune response.

Mode of Action

AEBSF HCl acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues, leading to the inhibition of these enzymes . The inhibition constants of AEBSF HCl are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .

Biochemical Pathways

By inhibiting serine proteases, AEBSF HCl can affect multiple biochemical pathways. For instance, it can inhibit the lysis of leukemic cells by human macrophages without inhibiting the secretion of TNF-α and IL-1β . It also inhibits the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines .

Result of Action

The inhibition of serine proteases by AEBSF HCl can lead to various molecular and cellular effects. For example, it has been reported to prolong the lifespan of mice with acute toxoplasmosis . It also inhibits all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

AEBSF HCl is stable in water for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

AEBSF HCl plays a significant role in biochemical reactions. It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is similar to the inhibitor PMSF . It can also prevent the activation of the ROS generator, NADPH oxidase .

Cellular Effects

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has various effects on cells and cellular processes. It can be used in cell culture in concentrations of up to 0.25 mM . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .

Molecular Mechanism

The mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride involves covalently modifying the hydroxyl of serine residues . This causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group have also been reported .

Temporal Effects in Laboratory Settings

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .

Dosage Effects in Animal Models

At 10-50 μg, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride can attenuate airway inflammation in a mouse model of airway allergy .

Metabolic Pathways

The specific metabolic pathways that 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is involved in are not mentioned in the search results. It is known to inhibit Site-1-protease (S1P), a serine protease located in the Golgi apparatus . This enzyme is responsible for activating the sterol regulatory element-binding proteins (SREBP) .

Subcellular Localization

The specific subcellular localization of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is not mentioned in the search results. It is known to inhibit Site-1-protease (S1P), which is located in the Golgi apparatus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure implique généralement la réaction du 4-(2-Aminoéthyl)benzènesulfonyl fluorure avec de l'acide chlorhydrique. Le composé est directement soluble dans l'eau, ce qui facilite la préparation de solutions mères . Les conditions de réaction sont généralement douces, et le composé peut être stocké à -20°C pour maintenir sa stabilité .

Méthodes de production industrielle

Dans les milieux industriels, la production du chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le composé est produit en vrac et stocké dans des conditions contrôlées pour garantir sa stabilité et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Il réagit avec le groupe hydroxyle du résidu sérine du site actif pour former un dérivé enzymatique sulfonyle.

Liaison covalente : Le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure modifie de manière covalente l'hydroxyle des résidus sérine, ajoutant 183,0354 Da à chaque résidu modifié.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure comprennent les protéases à sérine et d'autres enzymes. Les réactions se produisent généralement dans des conditions douces, le composé étant stable à des valeurs de pH basses .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure sont des dérivés enzymatiques sulfonyle. Ces dérivés sont stables pendant de longues périodes, sauf à pH élevé .

Applications de recherche scientifique

Le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur de la protéase à sérine dans divers dosages biochimiques.

Médecine : Enquête sur son potentiel à inhiber la production d'amyloïde-bêta dans diverses lignées cellulaires.

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure implique une liaison covalente au groupe hydroxyle des résidus sérine des protéases. Cette liaison bloque le centre actif de la protéase, inhibant ainsi son activité . Le composé cible également d'autres résidus tels que la tyrosine, la lysine, l'histidine et le groupe amino N-terminal de la protéine .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure est souvent comparé à d'autres inhibiteurs de la protéase à sérine tels que le fluorure de phénylméthanesulfonyle (PMSF) et le diisopropylfluorophosphate (DFP). Bien que tous ces composés soient des fluorures de sulfonyle et agissent comme des agents sulfonylant, le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure est plus stable à des valeurs de pH basses et a une toxicité inférieure . D'autres composés similaires comprennent :

- Fluorure de phénylméthanesulfonyle (PMSF)

- Diisopropylfluorophosphate (DFP)

- Sel de trifluoroacétate de leupeptine

- Chlorhydrate de bestatine

Le chlorhydrate de 4-(2-Aminoéthyl)benzènesulfonyl fluorure se distingue par sa stabilité et sa toxicité inférieure, ce qui en fait un choix privilégié dans diverses applications de recherche et industrielles .

Propriétés

IUPAC Name |

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDABNWSWOHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184830 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30827-99-7 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefabloc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefabloc SC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A1: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride acts as a potent, irreversible inhibitor of serine proteases. [, , , , , , , , , , , ] It forms a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. [, ]

Q2: How does inhibition of serine proteases by 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect cellular processes?

A2: The downstream effects depend on the specific serine protease targeted. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has been shown to:

- Block maturation of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) peptide secretion: This is relevant to Alzheimer's disease research. []

- Inhibit mineral crystal nucleation in bone formation: This is linked to the role of SKI-1, a serine protease involved in mineralization. [, ]

- Disrupt airway epithelial barrier function induced by house dust mites: This implicates a PAR2/TLR4/PGC-1α-dependent pathway in asthma. []

- Impair the ability of Sarcocystis neurona merozoites to invade and divide in host cells: This suggests a role for serine proteases in parasite infection. []

Q3: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect other protease classes?

A3: While primarily a serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride can impact other proteases depending on the context:

- Cysteine proteases: In some cases, it showed no effect on cysteine proteases [, ], but in others, it demonstrated some inhibitory activity. [, ]

- Aspartic proteases: Generally, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride doesn't significantly inhibit aspartic proteases. [, , ]

- Metalloproteases: Limited or no inhibitory effect on metalloproteases has been reported. [, , ]

Q4: What is the molecular formula and weight of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A4: The molecular formula is C8H11FN2O2S • HCl, and the molecular weight is 254.71 g/mol.

Q5: Is there any spectroscopic data available for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A5: While specific spectroscopic data (NMR, IR) is not extensively detailed within the provided research, FTIR analysis has been used to confirm the covalent bonding of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride to vascular prosthesis surfaces during modification. []

Q6: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride have any catalytic properties?

A6: No, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is not a catalyst. It is an inhibitor, meaning it slows down or stops a chemical reaction. It specifically inhibits serine proteases by binding to their active site and preventing them from acting on their substrates.

Q7: What are some research applications of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A7: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is a valuable tool in various research areas:

- Alzheimer's disease: Studying Aβ peptide production and APP processing. []

- Bone formation: Investigating the role of SKI-1 in mineralization and bone-related gene expression. [, ]

- Asthma: Elucidating the pathways of airway inflammation and barrier dysfunction. []

- Parasitology: Understanding the role of serine proteases in parasite host cell invasion. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.